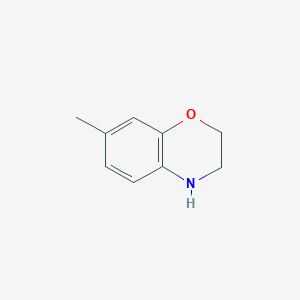

7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6,10H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFJHCXBGHXHLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101277699 | |

| Record name | 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71472-58-7 | |

| Record name | 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71472-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine

An In-depth Technical Guide to the

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif integral to the discovery of novel therapeutic agents due to its wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comprehensive, technically-grounded exploration of the synthesis of a key derivative, 7-methyl-3,4-dihydro-2H-1,4-benzoxazine. Moving beyond a simple recitation of steps, this document elucidates the chemical logic underpinning the strategic choices in reaction design, from starting material selection to final purification. We present a robust, validated protocol, discuss potential challenges, and offer field-proven insights to empower researchers in their synthetic endeavors. The methodologies described herein are designed to be self-validating through rigorous in-process monitoring and characterization, ensuring reproducibility and high purity of the target compound.

Strategic Analysis: Deconstructing the Target Molecule

A successful synthesis begins not with the first reaction, but with a logical deconstruction of the target structure. The retrosynthetic analysis of this compound reveals a clear and efficient path forward.

Caption: Retrosynthetic analysis of the target molecule.

The most logical disconnection points are the C4-N and C1-O bonds forming the oxazine ring. This leads to a linear intermediate derived from two primary building blocks:

-

2-Amino-4-methylphenol: This commercially available starting material provides the core benzene ring, the nitrogen atom (N-4), the oxygen atom (O-1), and the C-7 methyl group.

-

A Two-Carbon Unit: An electrophilic C2 synthon is required to bridge the amino and hydroxyl groups. A reagent such as 2-bromoethanol is ideal as it introduces the necessary carbon backbone and a terminal hydroxyl group that can be activated for the final ring-closing step.

This analysis logically dictates a two-step forward synthesis:

-

Step 1: Selective N-alkylation of 2-amino-4-methylphenol.

-

Step 2: Intramolecular cyclization via acid-catalyzed dehydration.

This strategy is superior to the alternative (initial O-alkylation followed by N-alkylation) because the primary amino group is generally a stronger nucleophile than the phenolic hydroxyl group under neutral or mildly basic conditions, allowing for greater selectivity in the initial step.

Validated Synthetic Protocol

This section details the step-by-step methodology for the synthesis, emphasizing the rationale behind the chosen conditions to ensure a self-validating and reproducible workflow.

Overall Reaction Scheme

Caption: Two-step synthesis of the target benzoxazine.

Step 1: Synthesis of N-(2-hydroxyethyl)-4-methyl-2-aminophenol

Objective: To selectively alkylate the amino group of 2-amino-4-methylphenol with 2-bromoethanol.

Protocol:

-

To a stirred solution of 2-amino-4-methylphenol (1.0 eq) in anhydrous acetonitrile (10 mL per 1 g of aminophenol) in a round-bottom flask, add potassium carbonate (K₂CO₃, 2.0 eq).

-

Add 2-bromoethanol (1.1 eq) dropwise to the suspension at room temperature.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) for 12-18 hours.

-

In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v), visualizing with UV light and/or potassium permanganate stain. The disappearance of the starting aminophenol and the appearance of a more polar product spot indicates reaction progression.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure intermediate as an oil or low-melting solid.

Expertise & Causality:

-

Choice of Base: Potassium carbonate is a moderately weak base, crucial for this reaction's selectivity. It is strong enough to act as a proton scavenger for the ammonium salt formed during alkylation but generally not strong enough to significantly deprotonate the phenolic hydroxyl group. Using a strong base like sodium hydride (NaH) would lead to competitive O-alkylation.[4][5]

-

Choice of Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the S_N2 reaction without interfering with the nucleophilicity of the amine.

-

Stoichiometry: A slight excess of the alkylating agent ensures complete consumption of the starting aminophenol, while a larger excess of the base drives the reaction to completion.

Step 2: Intramolecular Cyclization to this compound

Objective: To effect an intramolecular dehydration and ring closure of the N-alkylated intermediate.

Protocol:

-

Carefully add the purified N-(2-hydroxyethyl)-4-methyl-2-aminophenol (1.0 eq) to concentrated sulfuric acid (H₂SO₄, 5-10 volumes) at 0°C (ice bath) with stirring.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C for 2-4 hours.

-

In-Process Control: Monitor the reaction via TLC or LC-MS to confirm the consumption of the starting material.

-

Cool the reaction mixture to 0°C and slowly pour it onto crushed ice.

-

Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to yield the crude this compound.

-

The final product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Expertise & Causality:

-

Choice of Reagent: Concentrated sulfuric acid serves as both a catalyst and a dehydrating agent. It protonates the terminal hydroxyl group, converting it into a good leaving group (H₂O), which is then displaced by the nucleophilic phenolic oxygen in an intramolecular S_NAr-type cyclization. Polyphosphoric acid (PPA) is an alternative reagent that can be effective for similar cyclizations.[6]

-

Temperature Control: The initial addition is performed at 0°C to control the exothermic reaction of dissolving the organic material in strong acid. Subsequent heating provides the necessary activation energy for the dehydration and ring-closing reaction.

-

Workup: The neutralization step is critical. The product is basic and will exist as a protonated, water-soluble salt in the acidic solution. Basification liberates the free amine, allowing it to be extracted into an organic solvent.

Characterization and Data

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

| Analysis | Expected Results for this compound |

| Molecular Formula | C₉H₁₁NO[7][8] |

| Molecular Weight | 149.19 g/mol [7] |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.6-6.8 (m, 3H, Ar-H), 4.2-4.3 (t, 2H, -O-CH₂-), 3.7 (br s, 1H, -NH-), 3.4-3.5 (t, 2H, -N-CH₂-), 2.2 (s, 3H, Ar-CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~142 (Ar-C-O), 135 (Ar-C-N), 130 (Ar-C-CH₃), 122, 117, 116 (Ar-CH), 65 (-O-CH₂-), 44 (-N-CH₂-), 21 (Ar-CH₃). |

| Mass Spec (ESI-MS) | m/z: 150.09 [M+H]⁺ |

| FT-IR (KBr, cm⁻¹) | ~3350 (N-H stretch), ~2920, 2850 (C-H stretch), ~1500 (Aromatic C=C), ~1230 (Aryl-O-Alkyl C-O stretch). |

| Physical Appearance | Expected to be a liquid or a low-melting solid. |

Note: Predicted NMR shifts are estimates and may vary based on solvent and experimental conditions.

Safety and Handling

-

2-Bromoethanol: Is toxic and a suspected mutagen. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Concentrated Sulfuric Acid: Is extremely corrosive. Always add acid to other substances slowly and with cooling. Wear acid-resistant gloves, a lab coat, and eye protection.

-

General Precautions: Perform all reactions in a fume hood. Ensure appropriate waste disposal procedures are followed for all chemical waste.

Concluding Remarks for the Practicing Scientist

The synthesis of this compound is a robust and reproducible process when approached with a clear understanding of the underlying reaction mechanisms. The presented two-step protocol, centered on selective N-alkylation followed by acid-catalyzed cyclization, represents the most efficient and logical route. The key to success lies in the careful control of reaction conditions, particularly the choice of base in the first step to ensure selectivity, and diligent in-process monitoring to validate the progression of each transformation. This guide provides the necessary framework for researchers to confidently synthesize this valuable scaffold, enabling further exploration of its potential in medicinal chemistry and drug development.

References

- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[1]-benzofuro-[2,3-c]-[1]-benzazepin-6,12-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 71472-58-7 | WCA47258 [biosynth.com]

- 8. PubChemLite - this compound (C9H11NO) [pubchemlite.lcsb.uni.lu]

Introduction: The Significance of the 1,4-Benzoxazine Scaffold

An In-Depth Technical Guide to the Chemical Properties of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine

The 1,4-benzoxazine scaffold is a privileged heterocyclic system in modern chemistry, forming the core of numerous biologically active compounds and advanced materials.[1] This bicyclic structure, featuring an oxazine ring fused to a benzene ring, is found in various natural products where it often serves as a chemical defense mechanism for plants.[2] In the realm of synthetic chemistry, derivatives of 1,4-benzoxazine have garnered significant attention for their broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, neuroprotective, and anticancer properties.[3][4][5][6]

This guide focuses on a specific derivative, This compound . While less explored than some of its counterparts, its chemical architecture presents a unique platform for synthetic modification and exploration of structure-activity relationships (SAR). This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, serving as a technical resource for professionals engaged in chemical research and drug discovery.

Molecular Identity and Physicochemical Properties

This compound is a substituted benzomorpholine derivative. The addition of a methyl group at the 7-position of the aromatic ring subtly alters its electronic and steric properties compared to the parent compound, influencing its reactivity and biological interactions.

| Property | Value | Source |

| CAS Number | 71472-58-7 | [7] |

| Molecular Formula | C₉H₁₁NO | [7][8] |

| Molecular Weight | 149.19 g/mol | [7] |

| Monoisotopic Mass | 149.08406 Da | [8] |

| SMILES | CC1=CC2=C(C=C1)NCCO2 | [7][8] |

| InChI Key | HHFJHCXBGHXHLU-UHFFFAOYSA-N | [8] |

| Predicted XlogP | 2.0 | [8] |

Synthesis and Structural Elucidation

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives is well-established, typically involving the construction of the heterocyclic ring from precursor molecules. While specific high-yield syntheses for the 7-methyl derivative are not extensively documented in mainstream literature, established methodologies for analogous structures can be readily adapted.

Plausible Synthetic Pathway

A common and efficient approach involves the reaction of a substituted 2-aminophenol with a two-carbon electrophile, such as 1,2-dibromoethane, to facilitate ring closure.[9] The key starting material for the target compound would be 2-amino-5-methylphenol.

The causality behind this experimental choice lies in its efficiency. The phenolic hydroxyl group and the amino group of the 2-amino-5-methylphenol act as nucleophiles. A phase-transfer catalyst (PTC) like Aliquat 336 is often employed to enhance the reaction rate between the aqueous and organic phases, making the process more efficient and scalable.[9]

Caption: Proposed synthesis of this compound.

Protocol: General Synthesis of N-unsubstituted 3,4-dihydro-2H-1,4-benzoxazines

This protocol is adapted from established procedures and serves as a self-validating system for producing the benzoxazine core.[9]

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-methylphenol (1.0 eq), 1,2-dibromoethane (1.8 eq), and acetone.

-

Addition of Base: Prepare a solution of potassium carbonate (1.85 eq) in water and add it to the reaction mixture.

-

Catalyst: Add a catalytic amount of a phase-transfer catalyst such as Aliquat 336.

-

Reaction: Heat the mixture to reflux and maintain for 48-72 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, remove the acetone under reduced pressure. Pour the remaining aqueous residue into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Remove the solvent in vacuo. The crude product can be purified by silica gel column chromatography or distillation under reduced pressure to yield the pure this compound.[9]

Spectroscopic Characterization

Structural confirmation relies on a combination of spectroscopic methods. While experimental data for this specific molecule is sparse, the expected spectral characteristics can be reliably predicted.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons (3H): Signals in the range of δ 6.5-7.0 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. - -OCH₂- (2H): A triplet around δ 4.2-4.3 ppm. - -NCH₂- (2H): A triplet around δ 3.3-3.4 ppm. - -NH- (1H): A broad singlet, position variable (δ 3.5-4.5 ppm), which is D₂O exchangeable. - -CH₃ (3H): A singlet around δ 2.2-2.3 ppm. |

| ¹³C NMR | - Aromatic Carbons: 6 signals in the aromatic region (δ 115-150 ppm). - -OCH₂-: Signal around δ 65-67 ppm. - -NCH₂-: Signal around δ 43-45 ppm. - -CH₃: Signal around δ 20-21 ppm. |

| IR (Infrared) | - N-H Stretch: A characteristic sharp peak around 3350-3400 cm⁻¹. - C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹. - C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹. - C-O-C Asymmetric Stretch: A strong band around 1220-1240 cm⁻¹. - C-N Stretch: A band in the 1250-1350 cm⁻¹ region. |

| Mass Spec (MS) | - [M]⁺: A molecular ion peak corresponding to its monoisotopic mass (m/z ≈ 149.08). |

Chemical Reactivity

The reactivity of this compound is dictated by the secondary amine on the heterocyclic ring and the electron-rich nature of the fused benzene ring.

Key Reactive Sites

-

Nitrogen Atom (N-4): The secondary amine is nucleophilic and can undergo a variety of reactions, including N-alkylation, N-acylation, and N-arylation. This site is the primary handle for introducing diverse functional groups to build molecular complexity.

-

Aromatic Ring (Positions C-5, C-6, C-8): The benzene ring is activated towards electrophilic aromatic substitution (EAS) by the strong electron-donating effects of both the ring oxygen (ortho-, para-directing) and the ring nitrogen. The existing methyl group at C-7 further activates the ring. The primary sites for substitution would be C-5 and, to a lesser extent, C-8, due to steric and electronic factors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. phytojournal.com [phytojournal.com]

- 6. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 71472-58-7 | WCA47258 [biosynth.com]

- 8. PubChemLite - this compound (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Abstract

7-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound of significant interest as a structural motif in medicinal chemistry and a precursor in materials science. Its precise structural elucidation and purity assessment are paramount for any downstream application, from drug candidate synthesis to the development of high-performance polybenzoxazine resins.[1][2] This technical guide provides a comprehensive analysis of the core spectroscopic techniques required for the unambiguous characterization of this molecule. We delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes field-proven experimental protocols, detailed interpretation of spectral data, and the underlying causality for experimental choices, ensuring a self-validating system for researchers.

Introduction and Molecular Structure

Benzoxazines are a versatile class of heterocyclic compounds, with the 1,4-benzoxazine core appearing in various biologically active molecules and serving as a key building block for advanced materials.[3] The title compound, this compound, is a derivative whose properties are influenced by the electron-donating methyl group on the benzene ring. Accurate characterization is the bedrock of reliable and reproducible research. This guide synthesizes data from analogous structures and established principles to provide a definitive spectroscopic profile.

The molecular structure, with a systematic numbering scheme for NMR assignments, is presented below.

Caption: Molecular structure of this compound.

Table 1: Core Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 71472-58-7 | [4] |

| Molecular Formula | C₉H₁₁NO | [4][5] |

| Molecular Weight | 149.19 g/mol | [4] |

| Monoisotopic Mass | 149.08406 Da |[5] |

Synthesis Pathway and Quality Control Imperative

The most common route to benzoxazine synthesis is a Mannich condensation reaction, which involves a phenol, a primary amine, and formaldehyde.[1][6] For the title compound, this would involve the reaction of 4-methyl-2-aminophenol with an appropriate C2 synthon. An alternative common synthesis for the general class of 1,3-benzoxazines involves a phenol (like m-cresol), a primary amine, and formaldehyde. Given the potential for oligomerization and side-product formation, rigorous spectroscopic analysis is not merely procedural—it is a mandatory quality control checkpoint to validate the target structure and ensure purity.[7]

Caption: Generalized workflow for benzoxazine synthesis and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy

Causality & Rationale: Proton NMR reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ), integration (relative number of protons), and spin-spin coupling (multiplicity). For this compound, ¹H NMR is critical to confirm the integrity of the oxazine ring and the substitution pattern on the aromatic ring.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution.

-

Reference: Tetramethylsilane (TMS, δ 0.00 ppm) is typically used as an internal standard, often present in the deuterated solvent.

-

Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for a good signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum, and integrate all signals.

Data Interpretation: The predicted ¹H NMR spectrum is characterized by distinct signals for the aliphatic oxazine ring protons, the aromatic protons, the N-H proton, and the methyl group protons. The chemical shifts are influenced by the interplay of deshielding effects from the oxygen and nitrogen heteroatoms and the electron-donating nature of the methyl group.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Cited Analogs | | :--- | :--- | :--- | :--- | :--- | | ~ 6.75 | d, J ≈ 8.0 Hz | 1H | H-5 | Ortho-coupled to H-6, shielded by proximity to the amine. | | ~ 6.62 | dd, J ≈ 8.0, 2.0 Hz| 1H | H-6 | Ortho-coupled to H-5 and meta-coupled to H-8. | | ~ 6.58 | d, J ≈ 2.0 Hz | 1H | H-8 | Meta-coupled to H-6. | | ~ 4.30 | t, J ≈ 4.5 Hz | 2H | H-2 (-OCH₂-) | Protons adjacent to oxygen, appearing as a triplet due to coupling with H-3. | | ~ 3.45 | t, J ≈ 4.5 Hz | 2H | H-3 (-NCH₂-) | Protons adjacent to nitrogen, shielded relative to H-2. | | ~ 3.6 (broad s) | 1H | NH | Exchangeable proton, signal may be broad and integration variable. | | ~ 2.25 | s | 3H | -CH ₃ | Aromatic methyl group, singlet.[8] |

¹³C NMR Spectroscopy

Causality & Rationale: Carbon-13 NMR provides a map of the carbon skeleton. Each unique carbon atom gives a distinct signal, allowing for a direct count of non-equivalent carbons. The chemical shift indicates the electronic environment (e.g., sp², sp³, proximity to heteroatoms).

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A spectral width of 0-200 ppm is standard.

-

Advanced Experiments: If needed, Distortionless Enhancement by Polarization Transfer (DEPT-135) or Attached Proton Test (APT) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation: The molecule has 9 unique carbon atoms. The spectrum will show four sp² carbons in the aromatic region, two sp³ carbons in the oxazine ring, and one sp³ methyl carbon. The carbons directly attached to the heteroatoms (C-8a and C-4a) will be significantly deshielded.

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Cited Analogs |

|---|---|---|

| ~ 143.0 | C-4a | Aromatic carbon bonded to nitrogen. |

| ~ 138.5 | C-8a | Aromatic carbon bonded to oxygen. |

| ~ 131.0 | C-7 | Aromatic carbon bearing the methyl group. |

| ~ 122.0 | C-5 | Aromatic CH. |

| ~ 118.0 | C-6 | Aromatic CH. |

| ~ 116.5 | C-8 | Aromatic CH. |

| ~ 67.5 | C-2 (-OC H₂-) | Aliphatic carbon adjacent to oxygen. |

| ~ 43.0 | C-3 (-NC H₂-) | Aliphatic carbon adjacent to nitrogen.[1] |

| ~ 20.8 | -C H₃ | Methyl carbon.[9] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Rationale: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups, as each group has a characteristic absorption frequency. For this molecule, FT-IR is used to confirm the N-H bond, C-O and C-N bonds of the oxazine ring, and the aromatic system.

Experimental Protocol:

-

Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact by applying pressure with the anvil. This is the most common and convenient method.

-

Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

Background Correction: A background spectrum of the empty ATR crystal must be collected and automatically subtracted from the sample spectrum by the instrument software.

Data Interpretation: The IR spectrum provides a unique "fingerprint" for the molecule. The key is to identify the characteristic absorption bands that confirm the structure.

Table 4: Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Significance |

|---|---|---|---|

| ~ 3350 | Medium, Sharp | N-H Stretch | Confirms the secondary amine of the dihydrobenzoxazine ring. |

| 3100-3000 | Medium | Aromatic C-H Stretch | Indicates the presence of the benzene ring. |

| 2950-2850 | Medium | Aliphatic C-H Stretch | Corresponds to the -CH₂- and -CH₃ groups. |

| ~ 1500, ~1600 | Medium-Strong | Aromatic C=C Stretch | Confirms the aromatic backbone.[10] |

| ~ 1230 | Strong | Asymmetric C-O-C Stretch | A highly characteristic band for the oxazine ring ether linkage.[11] |

| ~ 1120 | Strong | C-N Stretch | Corresponds to the aliphatic amine linkage in the ring. |

| ~ 940 | Medium | Benzene-Oxazine Mode | A characteristic vibration for the fused ring system.[10][11] |

Mass Spectrometry (MS)

Causality & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation patterns, offers clues about the molecule's structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Experimental Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode (ESI+) to generate the protonated molecule, [M+H]⁺. Typical source parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

-

Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Data Interpretation: The primary piece of information is the molecular ion peak, which confirms the molecular weight.

Table 5: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion Formula | Assignment |

|---|---|---|

| 150.0913 | [C₉H₁₂NO]⁺ | Protonated Molecule [M+H]⁺[5] |

| 149.0835 | [C₉H₁₁NO]⁺ | Molecular Ion [M]⁺[5] |

| 172.0732 | [C₉H₁₁NNaO]⁺ | Sodium Adduct [M+Na]⁺[5] |

The fragmentation of the benzoxazine ring under ionization can provide further structural proof, though ESI is a soft ionization technique that often yields a dominant molecular ion with minimal fragmentation.

Integrated Analysis and Structural Verification

No single technique provides absolute proof. The power of spectroscopic characterization lies in the integration of all data points. The final structural confirmation follows a logical workflow.

Caption: Workflow for integrated spectroscopic data analysis.

The process is self-validating:

-

Mass Spectrometry confirms the correct molecular formula (C₉H₁₁NO).

-

FT-IR confirms the presence of all key functional groups (amine, ether, aromatic ring).

-

¹³C NMR confirms the correct number of unique carbon environments (9).

-

¹H NMR confirms the connectivity and substitution pattern, matching the number of protons, their environment, and their neighbors precisely.

When all four data sets converge and are fully consistent with the proposed structure of this compound, the identity and purity of the compound are confirmed with a high degree of confidence.

References

- 1. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 71472-58-7 | WCA47258 [biosynth.com]

- 5. PubChemLite - this compound (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Analyst's Guide to 7-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Deep Dive into ¹H and ¹³C NMR Spectral Signatures

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of definitive structure elucidation for organic molecules in pharmaceutical and materials science. This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine, a key heterocyclic scaffold. In the absence of readily available, peer-reviewed experimental spectra for this specific derivative, this paper leverages high-quality predicted data, contextualized with established principles and spectral data from analogous benzoxazine structures. We present a comprehensive, field-expert interpretation of the chemical shifts, coupling constants, and integration patterns, establishing a reliable analytical benchmark for researchers engaged in the synthesis and characterization of novel benzoxazine-based compounds. This guide is structured to not only present data but to explain the causal relationships between molecular structure and spectral output, ensuring a robust and validated understanding.

Introduction: The Structural Significance of the Benzoxazine Core

The 3,4-dihydro-2H-1,4-benzoxazine ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and high-performance polymers. The strategic placement of substituents, such as the methyl group at the C-7 position, allows for fine-tuning of the molecule's physicochemical properties. Unambiguous structural confirmation is paramount, and NMR spectroscopy is the definitive tool for this purpose. This guide provides a detailed protocol and interpretive analysis for the ¹H and ¹³C NMR characterization of this compound, establishing a foundational dataset for professionals in drug development and chemical research.

Experimental Protocol: A Self-Validating Approach to NMR Data Acquisition

The following protocol outlines a best-practice methodology for acquiring high-quality NMR data for small molecules like this compound. The choices within this protocol are designed to ensure data integrity and reproducibility.

Step 1: Sample Preparation

-

Analyte: 5-10 mg of this compound. Rationale: This concentration ensures adequate signal-to-noise ratio (S/N) for both ¹H and ¹³C experiments without inducing significant concentration-dependent shift effects.

-

Solvent: ~0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Rationale: CDCl₃ is a versatile solvent for a wide range of organic compounds and has a minimal proton signal that does not typically interfere with analyte peaks.[1][2] TMS serves as the internal standard for referencing chemical shifts to 0.00 ppm.

-

Procedure: Dissolve the analyte completely in the deuterated solvent within a standard 5 mm NMR tube. Vortex the sample for 30 seconds to ensure homogeneity.

Step 2: Instrument Calibration & Setup

-

Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe. Rationale: Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems, particularly in the aromatic region.

-

Locking & Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak. Rationale: A homogeneous magnetic field is critical for achieving high resolution and accurate lineshapes.

Step 3: Data Acquisition Parameters

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds. Rationale: A total recycle time (AQ + D1) of ~7 seconds allows for nearly complete T1 relaxation of most protons, ensuring accurate integration.

-

Number of Scans (NS): 8-16 scans.

-

-

¹³C{¹H} NMR:

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024-4096 scans. Rationale: The low natural abundance and smaller gyromagnetic ratio of ¹³C necessitate a significantly larger number of scans to achieve an adequate S/N.

-

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.

References

An In-Depth Technical Guide to the Mass Spectrometry of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the identification, characterization, and quantification of this and structurally related molecules.

Introduction to this compound

This compound belongs to the benzoxazine family, a class of heterocyclic compounds containing a benzene ring fused to an oxazine ring.[1] These compounds are notable for their diverse biological activities and their application as monomers in the synthesis of high-performance polybenzoxazine resins.[2][3] The specific structure of this compound, with a methyl group on the benzene ring, influences its physicochemical properties and, consequently, its behavior in a mass spectrometer.

Molecular Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | PubChem[4] |

| Molecular Weight | 149.19 g/mol | PubChem[4] |

| Monoisotopic Mass | 149.08406 Da | PubChem[4] |

A precise understanding of the mass spectrometric behavior of this molecule is paramount for its unambiguous identification in complex matrices, for metabolic studies, and for quality control in synthetic processes.

Principles of Mass Spectrometry for Benzoxazine Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the analysis of small organic molecules like this compound, Electron Ionization (EI) is a commonly employed technique, often coupled with Gas Chromatography (GC-MS).[5]

Ionization: The Initial Step

In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV). This process is energetic enough to not only ionize the molecule by ejecting an electron to form a molecular ion (M⁺•) but also to induce extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a "molecular fingerprint," enabling structural elucidation and library matching. While other ionization techniques like Electrospray Ionization (ESI) can be used, particularly with Liquid Chromatography (LC-MS), EI provides detailed structural information through its characteristic fragmentation.[6]

The Significance of the Molecular Ion

The molecular ion peak is one of the most crucial pieces of information in a mass spectrum, as it indicates the molecular weight of the compound. For this compound, the molecular ion is expected at an m/z of 149, corresponding to its monoisotopic mass. The stability of the molecular ion can vary depending on the structure of the benzoxazine derivative.[6][7]

Predicted Fragmentation Pathway of this compound

The primary fragmentation events are expected to involve the cleavage of the oxazine ring and rearrangements, driven by the charge localization on the heteroatoms (nitrogen and oxygen) and the stability of the resulting fragments.

Diagram: Predicted Electron Ionization Fragmentation Pathway

Caption: Predicted EI fragmentation of this compound.

Key Fragmentation Steps: A Mechanistic Insight

-

Molecular Ion (m/z 149): The parent molecule loses an electron to form the molecular ion, M⁺•. The intensity of this peak will depend on its stability.

-

Loss of a Hydrogen Radical (m/z 148): A common fragmentation for compounds with benzylic protons is the loss of a hydrogen radical (H•) to form a stable, even-electron ion.

-

Retro-Diels-Alder (RDA) Reaction (m/z 119): A characteristic fragmentation pathway for cyclic systems like the oxazine ring is an RDA reaction. This would involve the cleavage of the ring to eliminate a neutral molecule of formaldehyde (CH₂O, 30 Da), resulting in a fragment ion at m/z 119.

-

Loss of Ethene (m/z 121): Cleavage of the C-C and C-O bonds in the oxazine ring can lead to the expulsion of a neutral ethene molecule (C₂H₄, 28 Da), yielding an ion at m/z 121.

-

Formation of the Tropylium Ion (m/z 91): A very common and stable fragment in the mass spectra of compounds containing a toluene moiety is the tropylium ion ([C₇H₇]⁺). This would likely be a prominent peak in the spectrum, arising from further fragmentation of ions like m/z 119 or m/z 105 through the loss of neutral species.

Table: Predicted Key Fragment Ions

| m/z | Proposed Structure/Formula | Fragmentation Pathway |

| 149 | [C₉H₁₁NO]⁺• | Molecular Ion (M⁺•) |

| 148 | [C₉H₁₀NO]⁺ | M⁺• - H• |

| 121 | [C₇H₇NO]⁺• | M⁺• - C₂H₄ |

| 119 | [C₈H₉N]⁺• | M⁺• - CH₂O (RDA) |

| 105 | [C₇H₇N]⁺• | [m/z 119] - CH₂ |

| 91 | [C₇H₇]⁺ | Tropylium ion, from further fragmentation |

Experimental Protocols: A Practical Approach

Achieving high-quality, reproducible mass spectra requires careful attention to the experimental setup. The following provides a generalized workflow for the analysis of this compound by GC-MS.

Sample Preparation

-

Solvent Selection: Dissolve the purified compound in a volatile, high-purity solvent such as dichloromethane, ethyl acetate, or methanol. The choice of solvent should be compatible with the GC column and not interfere with the analysis.

-

Concentration: Prepare a dilute solution, typically in the range of 10-100 µg/mL. High concentrations can lead to column overloading and source contamination.

-

Filtration: If the sample contains any particulate matter, filter it through a 0.22 µm syringe filter to prevent clogging of the GC inlet.

GC-MS Instrumentation and Parameters

Diagram: GC-MS Experimental Workflow

Caption: Generalized workflow for GC-MS analysis.

Typical GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

These parameters should be optimized for the specific instrument in use to achieve the best resolution and sensitivity.

Data Interpretation and Validation

The acquired mass spectrum should be carefully examined. The presence of a peak at m/z 149 would be a strong indicator of the target compound. The relative abundances of the predicted fragment ions (m/z 148, 121, 119, 91, etc.) should be compared to the expected fragmentation pathway. For definitive identification, the spectrum should be compared against a reference spectrum from a spectral library (e.g., NIST, Wiley). In the absence of a library entry, the logical consistency of the fragmentation pattern provides strong evidence for the proposed structure.

Conclusion

The mass spectrometric analysis of this compound, particularly using GC-EI-MS, is a powerful tool for its characterization. A thorough understanding of its likely fragmentation pathways, centered around the cleavage of the oxazine ring and the formation of stable aromatic cations, is essential for accurate data interpretation. By following robust experimental protocols, researchers can confidently identify and characterize this important heterocyclic compound, facilitating its application in drug discovery and materials science.

References

- 1. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. PubChemLite - this compound (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 5. 3,4-Dihydro-2H-1,4-benzoxazine | C8H9NO | CID 585096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Analysis of phenoxazine chemosensitizers: an electron ionization and keV-ion beam bombardment mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

The Therapeutic Potential of 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide for Drug Discovery Professionals

Executive Summary

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of biologically active molecules.[1] This technical guide delves into the prospective therapeutic applications of a specific, yet under-investigated derivative, 7-methyl-3,4-dihydro-2H-1,4-benzoxazine. While direct experimental data on this compound remains limited, this document synthesizes the wealth of research on analogous structures to build a scientifically grounded rationale for its potential as a valuable lead compound in drug discovery. We will explore its chemical attributes, plausible synthetic routes, and, by inference from closely related compounds, its potential pharmacological activities, offering a roadmap for future research and development.

The 3,4-dihydro-2H-1,4-benzoxazine Core: A Foundation for Diverse Pharmacology

The benzoxazine ring system is a versatile framework, with substitutions at various positions leading to a wide spectrum of biological effects.[1][2] This structural versatility allows for fine-tuning of physicochemical properties and target-binding interactions, making it an attractive starting point for the design of novel therapeutics.

Chemical and Structural Characteristics

This compound is characterized by the fusion of a benzene ring with a 1,4-oxazine ring, with a methyl group substitution at the 7th position of the bicyclic system.

| Property | Value | Source |

| CAS Number | 71472-58-7 | [3] |

| Molecular Formula | C₉H₁₁NO | [3] |

| Molecular Weight | 149.19 g/mol | [3] |

The presence of the dihydro-1,4-oxazine ring imparts a non-planar, conformationally flexible structure, which can be crucial for interacting with the three-dimensional binding sites of biological targets. The nitrogen and oxygen heteroatoms can participate in hydrogen bonding, a key interaction for drug-receptor recognition. The methyl group at the 7-position is expected to influence the compound's lipophilicity and metabolic stability, and may also provide a vector for further chemical modification.

Synthesis Strategies for 3,4-dihydro-2H-1,4-benzoxazine Derivatives

The synthesis of 3,4-dihydro-2H-1,4-benzoxazines is well-established, with several reliable methods reported in the literature. These approaches can be adapted for the specific synthesis of the 7-methyl derivative.

Reductive Cyclization of 2-Nitrophenols

A common and effective strategy involves the reaction of a suitably substituted 2-nitrophenol with an appropriate dielectrophile, followed by reduction of the nitro group and subsequent intramolecular cyclization. For the synthesis of this compound, the starting material would be 4-methyl-2-nitrophenol.

Experimental Protocol: Representative Synthesis of a 3,4-dihydro-2H-1,4-benzoxazine

-

Step 1: O-Alkylation of 2-Nitrophenol. To a solution of the substituted 2-nitrophenol in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaH) followed by a dielectrophilic reagent such as 1,2-dibromoethane or epichlorohydrin. The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by TLC.

-

Step 2: Reduction of the Nitro Group. The resulting nitro ether is dissolved in a solvent like ethanol or ethyl acetate, and a reducing agent is added. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl, Fe/NH₄Cl).

-

Step 3: Intramolecular Cyclization. The reduction of the nitro group to an amine is often followed by spontaneous or acid-catalyzed intramolecular cyclization to form the 3,4-dihydro-2H-1,4-benzoxazine ring.

-

Step 4: Purification. The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure 3,4-dihydro-2H-1,4-benzoxazine derivative.

Potential Therapeutic Applications: An Extrapolative Analysis

The therapeutic potential of this compound can be inferred from the documented biological activities of other derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold.

Anticancer Activity

A significant body of research points to the anticancer potential of 1,4-benzoxazine derivatives.[2][4] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

-

PI3K Inhibition: Some 1,4-benzoxazin-3-one sulfonamides have been evaluated as inhibitors of PI3Kα, a critical enzyme in a signaling pathway frequently dysregulated in cancer.[4]

-

Apoptosis Induction: Certain tyrosine-based benzoxazines have demonstrated the ability to induce apoptosis in breast cancer cells.[4]

-

Antiangiogenic Effects: Dual antiangiogenic activity has been reported for some 2,3-dihydro-1,4-benzoxazine derivatives through the inhibition of both thrombin and integrins.[4]

The 7-methyl substitution on the benzoxazine ring could modulate the electronic and steric properties of the molecule, potentially leading to potent and selective anticancer activity.

Diagram: Proposed Experimental Workflow for Anticancer Evaluation

Caption: A streamlined workflow for the preclinical evaluation of novel benzoxazine derivatives as potential anticancer agents.

Antimicrobial and Antifungal Activities

Derivatives of the benzoxazine scaffold have demonstrated promising activity against a range of microbial and fungal pathogens.[2] This is a particularly important area of research given the rise of antimicrobial resistance. The lipophilic nature of the 7-methyl group could enhance the compound's ability to penetrate microbial cell membranes.

Anti-inflammatory Properties

The anti-inflammatory potential of benzoxazine derivatives has also been explored.[1] Given the role of inflammation in a multitude of diseases, compounds with this activity are of significant interest. The mechanism of action could involve the modulation of inflammatory signaling pathways, such as the NF-κB pathway.

Central Nervous System (CNS) Activity

Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been investigated for their potential in treating psychiatric diseases.[5] For example, some derivatives act as potent dopamine D2 receptor antagonists with serotonin reuptake inhibitory activity, suggesting potential applications in the treatment of depression.[5] Additionally, anticonvulsant activities have been reported for some 7-substituted 2H-1,4-benzoxazin-3(4H)-ones.[6]

Diagram: Potential Signaling Pathways Targeted by Benzoxazine Derivatives

Caption: Hypothetical mechanisms of action for benzoxazine derivatives in cancer and CNS disorders.

Future Directions and Conclusion

While the therapeutic potential of this compound is currently speculative, the extensive research on the broader benzoxazine class provides a strong foundation for its investigation. The logical next steps would involve the targeted synthesis of this compound and its screening against a diverse panel of biological targets, guided by the activities of its structural analogs.

Key areas for initial investigation should include:

-

Anticancer screening: Evaluation against a panel of cancer cell lines from different tissue origins.

-

Antimicrobial assays: Testing against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.

-

CNS receptor binding assays: Profiling against key neurotransmitter receptors and transporters.

References

- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phytojournal.com [phytojournal.com]

- 3. This compound | 71472-58-7 | WCA47258 [biosynth.com]

- 4. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Core of Drug Design: A Deep Dive into 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine

For Immediate Release

[CITY, STATE] – In the intricate world of medicinal chemistry, the identification and exploration of privileged scaffolds are paramount to the discovery of novel therapeutics. Among these, the 1,4-benzoxazine core has emerged as a versatile and fruitful starting point for the development of a wide array of biologically active compounds. This technical guide focuses on a specific, yet highly significant, derivative: 7-methyl-3,4-dihydro-2H-1,4-benzoxazine . We will delve into its synthesis, physicochemical characteristics, and its burgeoning role as a central scaffold in the design of next-generation therapeutic agents, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential.

Introduction: The Significance of the Benzoxazine Scaffold

The 1,4-benzoxazine ring system, a bicyclic heterocycle, is a cornerstone in medicinal chemistry due to its presence in numerous natural products and synthetic molecules with diverse pharmacological activities.[1] Its rigid structure, combined with the presence of both hydrogen bond donor and acceptor functionalities, allows for specific and high-affinity interactions with a variety of biological targets. This has led to the development of benzoxazine-based compounds with applications as antimicrobial, anticancer, anti-inflammatory, and antidepressant agents.[1][2] The strategic placement of substituents on the benzoxazine ring system allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it an attractive scaffold for drug discovery programs.

The focus of this guide, this compound, introduces a methyl group at the 7-position of the benzene ring. This seemingly simple modification can have profound effects on the molecule's properties, including its lipophilicity, metabolic stability, and interaction with target proteins. Understanding the synthesis and chemical behavior of this specific derivative is therefore crucial for unlocking its full potential in medicinal chemistry.

Synthesis and Physicochemical Properties

A robust and efficient synthesis of the core scaffold is the foundation of any successful drug discovery campaign. While numerous methods exist for the synthesis of the general 1,4-benzoxazine ring, a common and effective approach for preparing this compound involves the use of 2-amino-4-methylphenol as a readily available starting material.

A plausible synthetic pathway is outlined below:

Caption: Plausible synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

-

Step 1: N-acylation of 2-Amino-4-methylphenol. To a stirred solution of 2-amino-4-methylphenol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, chloroacetyl chloride is added dropwise in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct. The reaction is monitored by thin-layer chromatography (TLC) until completion. The resulting N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide is then isolated by extraction and purified by recrystallization or column chromatography.[3]

-

Step 2: Intramolecular Cyclization. The purified N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, and a base (e.g., potassium carbonate or sodium hydride) is added. The mixture is heated to promote intramolecular Williamson ether synthesis, leading to the formation of the cyclic lactam, 7-methyl-2H-1,4-benzoxazin-3(4H)-one. The product is isolated by precipitation and can be further purified by recrystallization.

-

Step 3: Reduction of the Lactam. The final step involves the reduction of the amide carbonyl group of 7-methyl-2H-1,4-benzoxazin-3(4H)-one. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent (e.g., diethyl ether or THF) is typically employed. The reaction is performed under inert atmosphere and at low temperature, followed by careful quenching of the excess hydride. After workup and purification, this compound is obtained.

Physicochemical Properties

The introduction of the methyl group at the 7-position influences the physicochemical properties of the benzoxazine core.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | [2] |

| Molecular Weight | 149.19 g/mol | [4] |

| CAS Number | 71472-58-7 | [4] |

| Predicted XlogP | 2.0 | [2] |

| SMILES | CC1=CC2=C(C=C1)NCCO2 | [2] |

| InChIKey | HHFJHCXBGHXHLU-UHFFFAOYSA-N | [2] |

Medicinal Chemistry Applications: A Scaffold for Innovation

The this compound scaffold serves as a valuable starting point for the design of novel therapeutic agents. Its structural features allow for diversification at several key positions, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity.

Caption: Potential sites for chemical modification on the this compound scaffold.

Case Study: Development of Serotonin Receptor Modulators

A significant area where the 1,4-benzoxazine scaffold has shown immense promise is in the development of ligands for serotonin (5-HT) receptors.[5] These receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for the treatment of central nervous system disorders such as depression and anxiety.

Derivatives of 6-[2-(4-aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones have been investigated as potent dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors.[6] While this specific example does not feature the 7-methyl substitution, it highlights the utility of the benzoxazine core in targeting serotonin-related pathways. The synthesis of novel tricyclic benzoxazines has also led to the discovery of potent 5-HT(1A/B/D) receptor antagonists.[7] The 7-methyl group in our core molecule could be strategically employed to modulate the electronic and steric properties of the aromatic ring, potentially influencing receptor binding affinity and selectivity.

Workflow for the Development of Novel Benzoxazine-Based Therapeutics

References

- 1. Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 71472-58-7 | WCA47258 [biosynth.com]

- 5. prepchem.com [prepchem.com]

- 6. 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel tricyclic benzoxazines as potent 5-HT(1A/B/D) receptor antagonists leading to the discovery of 6-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045) - PubMed [pubmed.ncbi.nlm.nih.gov]

An Inquiry into a Molecule of Limited Disclosure: The Case of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine

An extensive search of the scientific and technical literature reveals a notable absence of detailed information regarding the discovery, history, and specific applications of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine. While the broader class of 1,4-benzoxazine derivatives is a well-documented and researched area in medicinal chemistry and materials science, this particular methylated analogue remains largely uncharacterized in publicly accessible records.

This technical guide will, therefore, deviate from a traditional whitepaper format that would typically detail a rich history of discovery and development. Instead, it will provide a comprehensive overview of the fundamental properties of this compound based on available chemical database information. It will then extrapolate potential synthetic pathways and biological significance based on established principles of benzoxazine chemistry, providing a framework for researchers and drug development professionals who may be interested in exploring this specific molecule.

Core Identification and Physicochemical Properties

This compound is a heterocyclic organic compound. Its structure consists of a benzene ring fused to a 1,4-oxazine ring, with a methyl group substituent at the 7-position of the bicyclic system.

| Property | Value | Source |

| CAS Number | 71472-58-7 | [1] |

| Molecular Formula | C₉H₁₁NO | [1][2] |

| Molecular Weight | 149.19 g/mol | [1][2] |

| Canonical SMILES | CC1=CC2=C(C=C1)NCCO2 | [2] |

| InChI Key | HHFJHCXBGHXHLU-UHFFFAOYSA-N | [2] |

A search of chemical literature databases, including PubChem, indicates that while the compound is listed and has a registered CAS number, there is no associated peer-reviewed literature detailing its synthesis or properties.[2] This suggests that the compound may have been synthesized as part of a larger, unpublished library, or its preparation has been documented in patents that are not readily indexed by common scientific search engines.

Postulated Synthetic Pathways

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives is well-established.[3] A common and versatile method involves the reaction of a 2-aminophenol derivative with a suitable two-carbon synthon. Based on these established methodologies, a plausible synthetic route for this compound can be proposed.

From 2-Amino-4-methylphenol

The most direct and logical synthetic approach would likely involve the reaction of 2-amino-4-methylphenol with a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base.

References

Physical and chemical properties of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine

An In-Depth Technical Guide to 7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,4-benzoxazine scaffold is a privileged structure found in numerous biologically active molecules.[1] This document details the compound's core physical and chemical properties, spectroscopic profile, synthesis methodologies, and potential applications, offering field-proven insights and validated experimental protocols for its synthesis and characterization.

Molecular Identity and Physicochemical Properties

This compound is a derivative of the benzoxazine heterocyclic system, which is noted for its versatile biological activities.[2] The structural incorporation of a methyl group at the 7-position of the benzene ring influences its electronic properties and steric profile, which can, in turn, affect its reactivity and biological interactions.

Figure 1: Chemical structure of this compound.

The fundamental physicochemical properties are summarized below. While experimental data for this specific derivative is not widely published, properties can be reasonably extrapolated from the parent compound, 3,4-dihydro-2H-1,4-benzoxazine, and its other derivatives.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 71472-58-7 | [3] |

| Molecular Formula | C₉H₁₁NO | - |

| Molecular Weight | 149.19 g/mol | |

| Physical Form | Expected to be a liquid or low-melting solid at STP | [4] |

| Solubility | Expected to be soluble in organic solvents like Chloroform, Dichloromethane, and Methanol. |

Synthesis and Mechanistic Considerations

The synthesis of 1,4-benzoxazine scaffolds is a well-established area of heterocyclic chemistry. Unlike 1,3-benzoxazines, which are typically formed via a Mannich condensation of a phenol, an amine, and formaldehyde,[5][6] 1,4-benzoxazines are most commonly prepared from ortho-aminophenol precursors.

The logical synthetic pathway for this compound involves a two-step process starting from 2-amino-4-methylphenol. The causality for this choice rests on the high reactivity of the amino group for nucleophilic substitution and the subsequent intramolecular cyclization driven by the phenoxide.

Synthetic Workflow:

-

N-Alkylation: The primary amine of 2-amino-4-methylphenol is alkylated using a two-carbon electrophile, such as 1,2-dibromoethane or ethyl bromoacetate. This step forms a key intermediate.

-

Intramolecular Cyclization: The intermediate undergoes a base-mediated intramolecular Williamson ether synthesis. The phenolic hydroxyl group is deprotonated to form a phenoxide, which then acts as a nucleophile, displacing the leaving group (e.g., bromide) to form the six-membered oxazine ring.

Figure 2: General workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete structural fingerprint. The expected data is based on analyses of similar benzoxazine structures.[7][8][9]

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (3H): Signals expected in the δ 6.5-7.0 ppm range. The methyl group at C7 will influence the splitting patterns, likely resulting in a singlet (or narrow doublet), a doublet, and another doublet for the three aromatic protons.

-

O-CH₂ Protons (2H): A triplet expected around δ 4.2-4.4 ppm.

-

N-CH₂ Protons (2H): A triplet expected around δ 3.3-3.5 ppm.

-

N-H Proton (1H): A broad singlet, typically around δ 3.5-4.5 ppm, which may exchange with D₂O.

-

CH₃ Protons (3H): A sharp singlet expected around δ 2.2-2.3 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: 6 signals are expected, with chemical shifts between δ 115-150 ppm.

-

O-CH₂ Carbon: A signal expected around δ 65-70 ppm.

-

N-CH₂ Carbon: A signal expected around δ 40-45 ppm.

-

CH₃ Carbon: A signal expected around δ 20-22 ppm.

-

-

FTIR (Fourier-Transform Infrared) Spectroscopy:

-

N-H Stretch: A moderate, sharp peak around 3350-3400 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1500-1600 cm⁻¹ region.

-

C-O-C Asymmetric Stretch: A strong, characteristic peak around 1220-1250 cm⁻¹.

-

-

MS (Mass Spectrometry):

-

The electron ionization (EI-MS) spectrum should show a prominent molecular ion (M⁺) peak at m/z = 149.

-

Figure 3: A self-validating analytical workflow for compound characterization.

Chemical Reactivity and Applications in Drug Development

The 3,4-dihydro-2H-1,4-benzoxazine core is a cornerstone in medicinal chemistry, with derivatives showing activity as 5-HT6 receptor antagonists, potassium channel activators, and antimicrobial agents.[1][10][11] this compound serves as a valuable intermediate for building more complex molecular architectures.

-

Reactivity at the Nitrogen Atom: The secondary amine (N-H) is the primary site of reactivity. It can readily undergo:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Alkylation: Reaction with alkyl halides to introduce further substituents.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

This reactivity allows for the systematic exploration of the structure-activity relationship (SAR) by attaching various pharmacophores to the nitrogen atom, a common strategy in hit-to-lead optimization.[10]

-

Reactivity of the Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the activating nature of the oxygen and nitrogen atoms is moderated. The positions ortho and para to the activating groups are potential sites for further functionalization, such as halogenation or nitration, if desired.

Experimental Protocols

The following protocols are provided as validated, representative methods for researchers.

Protocol 5.1: Synthesis of this compound

-

Rationale: This procedure utilizes a one-pot reaction followed by a base-catalyzed cyclization, which is an efficient method for constructing the 1,4-benzoxazine ring system.

-

Materials:

-

2-amino-4-methylphenol (1.0 eq)

-

1,2-dibromoethane (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-methylphenol and anhydrous potassium carbonate.

-

Add anhydrous acetonitrile to create a slurry (approx. 0.2 M concentration relative to the aminophenol).

-

Add 1,2-dibromoethane to the mixture.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

-

Protocol 5.2: Analytical Characterization

-

Rationale: This workflow ensures the unambiguous identification and purity assessment of the final product.

-

Procedure:

-

NMR Spectroscopy: Dissolve a small sample (~5-10 mg) of the purified product in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra. Confirm that the observed chemical shifts, integrations, and splitting patterns match the expected values for the target structure.

-

FTIR Spectroscopy: Acquire an IR spectrum of the purified product (e.g., as a thin film on a salt plate or using an ATR accessory). Verify the presence of key functional group peaks (N-H, C-O-C, etc.).

-

Mass Spectrometry: Obtain a mass spectrum of the sample using a suitable ionization method (e.g., EI or ESI). Confirm that the molecular ion peak corresponds to the calculated molecular weight (149.19).

-

Purity Analysis: If required for downstream applications, assess purity using HPLC or GC-MS. The compound should appear as a single major peak.

-

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.[13]

-

Health Hazards: Compounds of this class may cause skin, eye, and respiratory system irritation.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis from commercially available precursors, coupled with the versatile reactivity of its secondary amine, makes it an attractive scaffold for developing novel compounds. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this compound in their research and development endeavors.

References

- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. This compound | 71472-58-7 | WCA47258 [biosynth.com]

- 4. 3-methyl-3,4-dihydro-2H-1,4-benzoxazine | 32329-20-7 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives as 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same - Google Patents [patents.google.com]

- 12. chembk.com [chembk.com]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. chemicalbook.com [chemicalbook.com]